molecular formula C7H9N3O B1604707 2-Methylisonicotinic acid hydrazide CAS No. 3758-59-6

2-Methylisonicotinic acid hydrazide

Cat. No.: B1604707
CAS No.: 3758-59-6
M. Wt: 151.17 g/mol
InChI Key: XHPATTUCUMRIEX-UHFFFAOYSA-N
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Description

2-Methylisonicotinic acid hydrazide is a derivative of isonicotinic acid hydrazide, which is known for its significant role in the treatment of tuberculosis. This compound is characterized by the presence of a methyl group at the 2-position of the isonicotinic acid hydrazide structure, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylisonicotinic acid hydrazide can be synthesized through the condensation reaction of 2-methylisonicotinic acid with hydrazine hydrate. The reaction typically occurs in an organic solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:

2-Methylisonicotinic acid+Hydrazine hydrate2-Methylisonicotinic acid hydrazide\text{2-Methylisonicotinic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 2-Methylisonicotinic acid+Hydrazine hydrate→2-Methylisonicotinic acid hydrazide

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methylisonicotinic acid hydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Antimycobacterial Activity

One of the most significant applications of MIAH is its antimycobacterial activity . Research has demonstrated that derivatives of MIAH exhibit substantial efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB).

  • Synthesis and Evaluation : A study synthesized several derivatives based on the nicotinic acid hydrazide scaffold, including MIAH, and evaluated their antimycobacterial activity. The results indicated that some derivatives were more potent than the parent compound isoniazid (INH), with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
  • Mechanism of Action : The mechanism by which MIAH exerts its effects is believed to involve the inhibition of mycolic acid synthesis in the bacterial cell wall, similar to other hydrazide compounds. This action is crucial in combating drug-resistant strains of TB .

Derivative Development

The potential of MIAH has led to the development of numerous derivatives aimed at enhancing its therapeutic profile:

  • Chemical Modifications : Researchers have synthesized various esters and hydrazone derivatives from MIAH to improve lipophilicity and bioavailability. These modifications are essential for overcoming microbial resistance and enhancing the compound's pharmacokinetic properties .
  • Comparative Studies : In comparative studies, certain derivatives showed improved activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, indicating that structural modifications can significantly enhance therapeutic efficacy .

Microbial Transformation Studies

MIAH has also been investigated for its microbial transformation , which can lead to the formation of bioactive metabolites:

  • Metabolism by Microorganisms : Studies have shown that microbial species such as Sarcina can metabolize isonicotinic acid hydrazide, leading to the formation of various metabolites, including 2-hydroxyisonicotinic acid. These studies provide insights into how MIAH can be utilized or modified through microbial processes for potential therapeutic applications .

Case Studies and Research Findings

Several case studies highlight the significance of MIAH in research:

  • A study reported on the synthesis of 52 derivatives of MIAH, evaluating their antitubercular action. The findings suggested a correlation between structural features and biological activity, emphasizing the importance of chemical diversity in drug development .
  • Another investigation focused on the structure-activity relationships (SAR) of MIAH and its derivatives, revealing critical insights into how modifications affect their biological properties .

Summary Table of Applications

Application AreaDescriptionKey Findings
Antimycobacterial ActivityEfficacy against M. tuberculosisSome derivatives have MIC as low as 6.25 µg/mL
Derivative DevelopmentSynthesis of esters and hydrazones for enhanced propertiesImproved lipophilicity and bioavailability
Microbial TransformationMetabolism by microorganisms leading to bioactive metabolitesFormation of metabolites like 2-hydroxyisonicotinic acid
Case StudiesEvaluation of numerous derivatives for antitubercular actionCorrelation between structure and biological activity

Mechanism of Action

The mechanism of action of 2-Methylisonicotinic acid hydrazide involves its interaction with specific molecular targets. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of mycobacteria. This inhibition disrupts the cell wall integrity, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid hydrazide: A well-known anti-tuberculosis drug.

    Nicotinic acid hydrazide: Another derivative with similar biological activities.

    2-Aminonicotinic acid hydrazide: A compound with potential antimicrobial properties.

Uniqueness

2-Methylisonicotinic acid hydrazide is unique due to the presence of the methyl group at the 2-position, which can enhance its chemical stability and biological activity compared to other similar compounds.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure and properties make it a valuable tool in the synthesis of organic compounds, the study of biological activities, and the development of new therapeutic agents.

Biological Activity

2-Methylisonicotinic acid hydrazide (2-MIH) is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various pathogens, including mycobacteria. This article explores the biological activity of 2-MIH, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

2-MIH is a derivative of isonicotinic acid hydrazide (isoniazid, INH), which has been widely used as an antitubercular agent. The modification of the isonicotinic acid structure has led to the exploration of its derivatives, including 2-MIH, for enhanced biological activity and reduced side effects.

The primary mechanism of action for 2-MIH is similar to that of isoniazid, involving the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. This inhibition occurs through the formation of an adduct with nicotinamide adenine dinucleotide (NAD), which subsequently inhibits the enoyl-acyl carrier protein reductase (InhA) involved in mycolic acid biosynthesis. The binding affinity and efficacy against M. tuberculosis are crucial for its antitubercular activity.

Structure-Activity Relationships (SAR)

Research has indicated that modifications to the pyridine ring and hydrazide moiety are critical for maintaining biological activity. For instance:

  • Pyridine Substitution : Substitutions at the 3-position on the pyridine ring are generally not tolerated, while substitutions at the 2-position can enhance activity.
  • Hydrazide Moiety : The presence of the hydrazide functional group is essential; modifications that disrupt this moiety lead to a loss of activity .

Table 1: Structure-Activity Relationships of 2-MIH Derivatives

CompoundPosition of SubstitutionActivity Level
2-Methylisonicotinic2-positionActive
IsoniazidN/AActive
3-Substituted Analog3-positionInactive
Hydrazide ModifiedN/AInactive

Antimycobacterial Activity

Studies have shown that 2-MIH exhibits potent antimycobacterial activity comparable to that of INH. The minimum inhibitory concentration (MIC) values for 2-MIH against M. tuberculosis have been reported in the range of 0.03–0.1 μg/mL, indicating strong efficacy .

Other Biological Activities

In addition to its antitubercular properties, preliminary studies suggest that 2-MIH may possess other biological activities, including:

  • Antifungal Activity : Some derivatives have shown modest inhibitory effects against Cryptococcus neoformans.
  • Cytotoxicity : Evaluations indicate low toxicity towards normal cell lines, suggesting a favorable therapeutic index .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profiles of 2-MIH:

  • Antitubercular Efficacy : A study demonstrated that 2-MIH had comparable efficacy to INH in treating M. tuberculosis infections in vitro and in animal models.
  • Safety Profile : Research indicated that while effective against pathogens, 2-MIH does not exhibit significant cytotoxicity against human cell lines at therapeutic concentrations .
  • Combination Therapy Potential : Investigations into combination therapies involving 2-MIH and other antimicrobial agents have shown promise in enhancing overall efficacy against resistant strains .

Properties

IUPAC Name

2-methylpyridine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-4-6(2-3-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPATTUCUMRIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314073
Record name 2-Methylisonicotinic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3758-59-6
Record name NSC280609
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylisonicotinic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-isonicotinic acid methyl ester (316.5 mg, 2.093 mmol) was dissolved in MEOH (7 mL) under Argon and hydrazine monohydrate 98% (1 mL, 20.93 mmol) was added. The reaction was allowed to stir under Argon at room temperature for eighteen hours. The reaction was concentrated to give the title compound (271.9 mg, 86%) as a white solid. 1H NMR CDCl3 δ (ppm): 8.59 (d, 1H), 7.50 (s, 1H), 7.38 (d, 1H), 3.09 (br. s, 3H), 2.60 (s, 3H).
Quantity
316.5 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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